molecular formula C12H13NO2 B1451387 6,8-Dimethoxy-4-methylquinoline CAS No. 51049-14-0

6,8-Dimethoxy-4-methylquinoline

Cat. No. B1451387
CAS RN: 51049-14-0
M. Wt: 203.24 g/mol
InChI Key: DZXKOXPAULZIGL-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-4-methylquinoline is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It appears as a white to light yellow to light orange crystalline powder .


Synthesis Analysis

The synthesis of 6,8-Dimethoxy-4-methylquinoline involves a reaction with sodium tetrachloroaurate (III) dihydrate in ethanol at 70°C for 24 hours . The reaction was monitored by TLC. After cooling, the solvent was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and extracted three times with a saturated solution of NaHCO3. The combined aqueous extracts were extracted three times with ethyl acetate. The combined organic extracts were dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexanes-ethyl acetate mixtures) to give quinoline .


Molecular Structure Analysis

The InChI code for 6,8-Dimethoxy-4-methylquinoline is 1S/C12H13NO2/c1-8-4-5-13-12-10 (8)6-9 (14-2)7-11 (12)15-3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

6,8-Dimethoxy-4-methylquinoline has a melting point of 65 - 69 °C . It is a solid at 20°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • The methods of application or experimental procedures involve synthetic and medicinal chemists producing greener and more sustainable chemical processes . This includes traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • The outcomes obtained from these applications are the production of various therapeutic agents with a wide range of pharmacological activities .
  • Photovoltaics

    • Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
    • This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells .
    • The outcomes obtained from these applications are the creation of new materials for third-generation photovoltaic cells .
  • Antitumor Activity
    • Quinoline derivatives have shown significant antitumor activity .
    • In one study, a quinoline derivative demonstrated significant antitumor activity with IC50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines, respectively .
    • The outcomes obtained from these applications are the creation of potential antitumor agents .
  • Antimicrobial Activity

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • The outcomes obtained from these applications are the creation of potential antimicrobial agents .
  • Chemical Industry

    • 6,8-Dimethoxy-4-methylquinoline has key uses in the chemical industry, including its role as a building block for the synthesis of complex molecules, its use as a catalyst, and its application in the production of a range of chemical products .

Safety And Hazards

6,8-Dimethoxy-4-methylquinoline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6,8-dimethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-5-13-12-10(8)6-9(14-2)7-11(12)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKOXPAULZIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659889
Record name 6,8-Dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethoxy-4-methylquinoline

CAS RN

51049-14-0
Record name 6,8-Dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dimethoxy-4-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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